

Cyclo(-Met-Pro): A Technical Guide to its Discovery and Initial Characterization

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Compound of Interest

Compound Name: Cyclo(-Met-Pro)

Cat. No.: B15564188

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Abstract

Cyclo(-Met-Pro), a cyclic dipeptide composed of L-methionine and L-proline, is a naturally occurring small molecule with emerging biological interest. This technical guide provides a comprehensive overview of its discovery, initial characterization, and reported biological activities. While a singular discovery paper detailing its initial isolation and characterization remains elusive in publicly accessible literature, this document consolidates available data from various sources to offer a thorough understanding of this compound. It includes known quantitative data, detailed representative experimental protocols for its synthesis and characterization, and visualizations of relevant workflows and potential biological pathways.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are the simplest class of cyclic peptides and are found across a wide range of biological sources, including microorganisms, plants, and animals. Their constrained cyclic structure often imparts greater stability and oral bioavailability compared to their linear counterparts, making them attractive scaffolds for drug discovery. **Cyclo(-Met-Pro)** (Figure 1) has been identified as a metabolite in several bacterial species and has demonstrated potential antiviral and antimycobacterial properties.

Figure 1: Chemical Structure of **Cyclo(-Met-Pro)**

Caption: 2D representation of the **Cyclo(-Met-Pro)** molecule.

Discovery and Natural Occurrence

Cyclo(-Met-Pro) has been identified as a secondary metabolite in several microorganisms. Its presence has been reported in the culture broths of *Streptomyces nigra* and *Bacillus pumilus*[1]. Additionally, it has been detected in *Pseudomonas aeruginosa*[2]. The discovery of **Cyclo(-Met-Pro)** in these diverse bacterial species suggests its potential role in microbial communication or defense mechanisms. It has also been detected in grilled and stewed beef, where it may contribute to the flavor profile[3].

Physicochemical and Spectroscopic Characterization

The initial characterization of a novel compound relies on a combination of analytical techniques to determine its structure and properties.

Physicochemical Properties

A summary of the known physicochemical properties of **Cyclo(-Met-Pro)** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₆ N ₂ O ₂ S	[1]
Molecular Weight	228.31 g/mol	[1]
CAS Number	53049-06-2	[4]
Boiling Point (est.)	489.7 ± 38.0 °C at 760 mmHg	[1]
Density (est.)	1.3 ± 0.1 g/cm ³	[1]
Solubility	Soluble in Acetic Acid	[1]

Spectroscopic Data

Detailed spectroscopic data for **Cyclo(-Met-Pro)** is not readily available in a single comprehensive source. The following tables summarize the available and expected data based on its structure and data from closely related compounds.

Table 2: ¹H NMR Spectroscopic Data (Representative)

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Pro-α-H	~4.1	m	
Met-α-H	~4.0	m	
Pro-δ-CH ₂	~3.5-3.7	m	
Met-γ-CH ₂	~2.6	m	
Pro-β-CH ₂	~2.3	m	
Pro-γ-CH ₂	~2.0	m	
Met-S-CH ₃	~2.1	s	
Met-β-CH ₂	~1.9	m	

Note: The chemical shifts are estimations based on general values for proline-containing cyclic dipeptides and may vary depending on the solvent and instrument.

Table 3: ¹³C NMR Spectroscopic Data (Expected)

Carbon Assignment	Chemical Shift (δ) ppm
C=O (Pro)	~170
C=O (Met)	~166
C α (Pro)	~59
C α (Met)	~53
C δ (Pro)	~45
C γ (Met)	~30
C β (Pro)	~28
C γ (Pro)	~22
C β (Met)	~30
S-CH ₃ (Met)	~15

Note: These are expected chemical shifts and require experimental verification.

Table 4: Mass Spectrometry Data

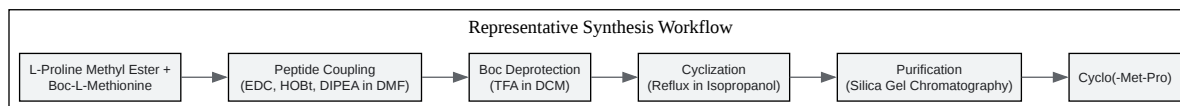
Ion	m/z (Observed)	Method
[M+H] ⁺	229.00	ESIMS

Experimental Protocols

Detailed experimental protocols for the discovery and initial characterization of **Cyclo(-Met-Pro)** are not explicitly published. Therefore, this section provides representative protocols based on established methods for the synthesis, isolation, and characterization of cyclic dipeptides.

Representative Synthesis of Cyclo(-Met-Pro)

The synthesis of **Cyclo(-Met-Pro)** can be achieved through a multi-step solution-phase peptide synthesis followed by cyclization.



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Caption: A representative workflow for the chemical synthesis of **Cyclo(-Met-Pro)**.

Protocol:

- **Peptide Coupling:** To a solution of Boc-L-Methionine (1 eq.) in dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBT) (1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.). Stir the mixture at 0°C for 30 minutes. Add L-Proline methyl ester hydrochloride (1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.5 eq.). Allow the reaction to warm to room temperature and stir for 12-16 hours.
- **Work-up:** Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- **Boc Deprotection:** Dissolve the crude linear dipeptide in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir at room temperature for 2 hours. Co-evaporate with toluene to remove excess TFA.
- **Cyclization:** Dissolve the deprotected dipeptide in isopropanol and heat to reflux for 24-48 hours. Monitor the reaction by thin-layer chromatography (TLC).
- **Purification:** Concentrate the reaction mixture and purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure **Cyclo(-Met-Pro)**.

Isolation from Bacterial Culture (Representative)

- **Culturing:** Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth) with a culture of *Streptomyces nigra* or *Bacillus pumilus*. Incubate at the optimal temperature and shaking

speed for 5-7 days.

- **Extraction:** Centrifuge the culture to separate the supernatant from the cell biomass. Extract the supernatant three times with an equal volume of ethyl acetate.
- **Concentration:** Combine the organic extracts and dry over anhydrous Na_2SO_4 . Filter and concentrate the extract under reduced pressure to obtain a crude extract.
- **Chromatographic Purification:** Subject the crude extract to silica gel column chromatography, eluting with a step gradient of increasing polarity (e.g., hexane, ethyl acetate, methanol). Further purify the fractions containing the target compound using high-performance liquid chromatography (HPLC) with a C18 column.

Characterization Methods

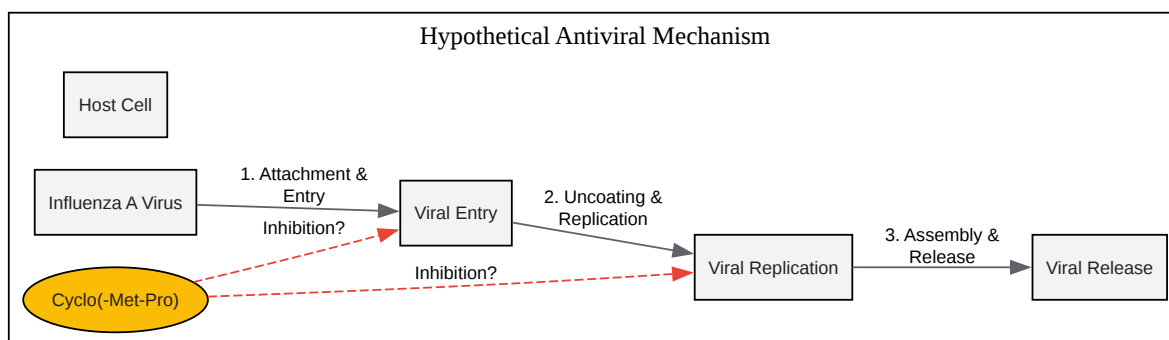
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Acquire ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Mass Spectrometry (MS):** Analyze the purified compound using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to determine the exact mass and confirm the molecular formula.

Biological Activity and Potential Signaling Pathways

The initial characterization of **Cyclo(-Met-Pro)** has revealed modest but noteworthy biological activities.

Antiviral Activity

Cyclo(-Met-Pro) has been reported to exhibit weak inhibitory activity against the influenza A virus (H3N2), with a 2.1% inhibition at a concentration of 5 mM[4]. The precise mechanism of action is unknown. However, other proline-containing cyclic dipeptides have been shown to interfere with viral entry or replication.

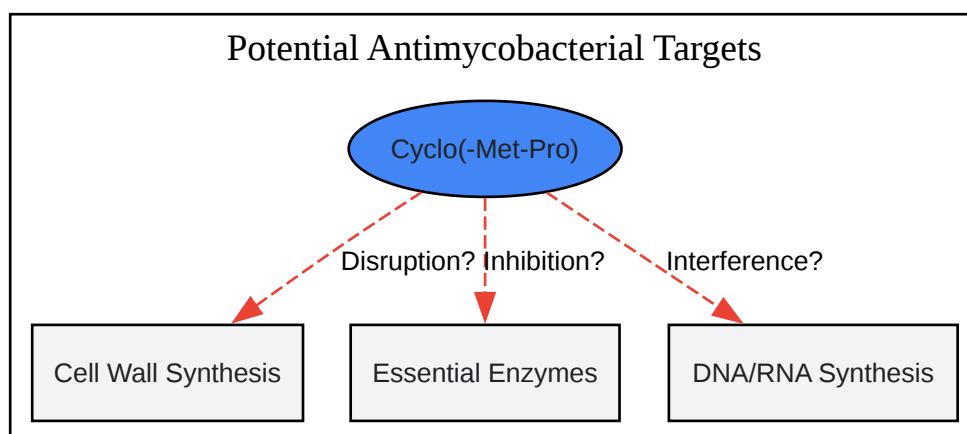


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Caption: A hypothetical mechanism for the antiviral activity of **Cyclo(-Met-Pro)**.

Antimycobacterial Activity

Cyclo(-Met-Pro) has demonstrated antimycobacterial properties with a reported Minimum Inhibitory Concentration (MIC) of 4 µg/ml against Mycobacterium species[5]. The mechanism of action is yet to be elucidated. Potential mechanisms for antimycobacterial compounds include disruption of the cell wall, inhibition of essential enzymes, or interference with nucleic acid synthesis.



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Caption: Potential molecular targets for the antimycobacterial activity of **Cyclo(-Met-Pro)**.

Conclusion

Cyclo(-Met-Pro) is a naturally occurring cyclic dipeptide with confirmed, albeit modest, antiviral and antimycobacterial activities. While its initial discovery and characterization are not consolidated in a single report, this guide provides a summary of the available data and representative experimental protocols for its study. Further research is warranted to fully elucidate its biological mechanism of action and to explore its potential as a scaffold for the development of novel therapeutic agents. The detailed protocols and compiled data herein serve as a valuable resource for researchers and drug development professionals interested in this intriguing molecule.

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